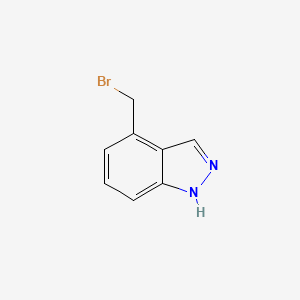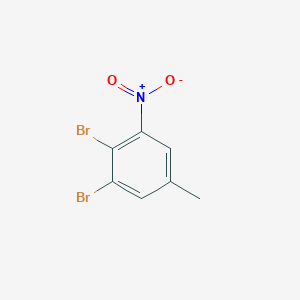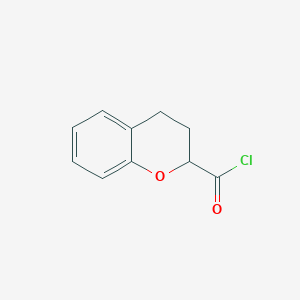
2-Chromanecarbonyl chloride
概述
描述
2-Chromanecarbonyl chloride, also known as 3,4-dihydro-2H-chromene-2-carbonyl chloride, is an organic compound with the molecular formula C10H9ClO2. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring.
作用机制
Target of Action
Carbonyl compounds, which include 2-chromanecarbonyl chloride, often interact with various biological targets due to their electrophilic nature .
Mode of Action
Carbonyl compounds generally act as electrophiles, attracting electron-rich nucleophilic groups . This electrophilic character makes the carbon atom of the carbonyl group a prime target for nucleophilic attack, leading to various biochemical reactions .
Biochemical Pathways
Carbonyl compounds can participate in numerous biochemical reactions, including nucleophilic addition and substitution reactions . These reactions can influence various biochemical pathways, depending on the specific targets and the biological context.
Pharmacokinetics
Generally, the pharmacokinetics of a compound determine the onset, duration, and intensity of its effect . Factors such as molecular size, polarity, and solubility can influence a compound’s ADME properties and, consequently, its bioavailability .
Result of Action
The electrophilic nature of carbonyl compounds can lead to various biochemical reactions, potentially resulting in a wide range of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system . .
生化分析
Biochemical Properties
As a carbonyl compound, it may participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Cellular Effects
Chloride ions, which are part of the 2-Chromanecarbonyl chloride molecule, play crucial roles in cellular functions, including the regulation of electrical excitability, extra- and intracellular ion homeostasis, and transepithelial transport .
Molecular Mechanism
As a carbonyl compound, it may undergo nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, pushing the electrons in the pi bond up to the oxygen
Metabolic Pathways
Metabolic pathways are a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product
Transport and Distribution
Chloride ions, part of the this compound molecule, are known to be transported across cell membranes via various mechanisms, including channels and transporters
Subcellular Localization
Subcellular localization refers to the specific location of a molecule within a cell, which can influence its activity or function
准备方法
Synthetic Routes and Reaction Conditions: 2-Chromanecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of chromane-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Chromane-2-carboxylic acid+Thionyl chloride→2-Chromanecarbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure efficient conversion and high yield. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products.
化学反应分析
Types of Reactions: 2-Chromanecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form chromane-2-carboxylic acid and hydrogen chloride.
Reduction: Reduction of this compound can yield chromane derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Esters and Amides: Formed through nucleophilic substitution reactions.
Chromane-2-carboxylic Acid: Resulting from hydrolysis.
Reduced Chromane Derivatives: Obtained through reduction reactions.
科学研究应用
2-Chromanecarbonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: Investigated for its potential in drug development, particularly in the synthesis of biologically active molecules.
Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.
相似化合物的比较
Chromane-2-carboxylic Acid: The parent compound from which 2-chromanecarbonyl chloride is derived.
Chromone Derivatives: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness: this compound is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other chromane derivatives.
属性
IUPAC Name |
3,4-dihydro-2H-chromene-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOHRZNOVPCNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

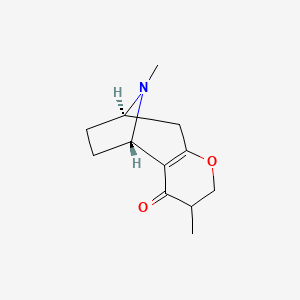
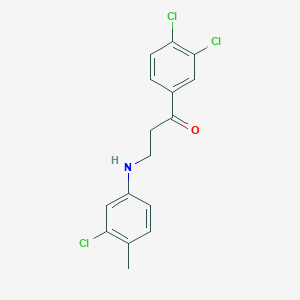
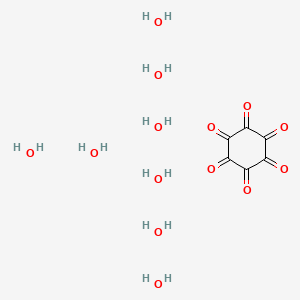
![ethyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B3038070.png)
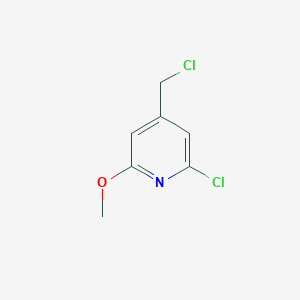
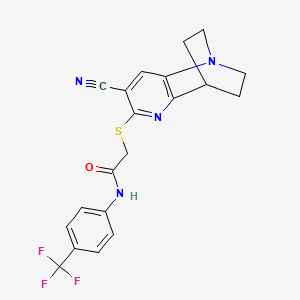
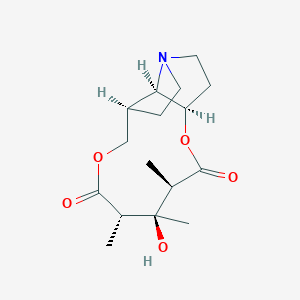
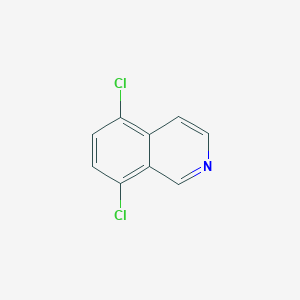
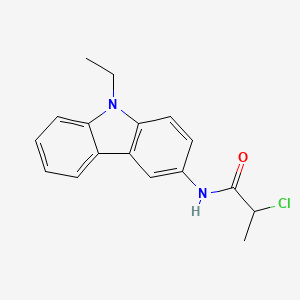
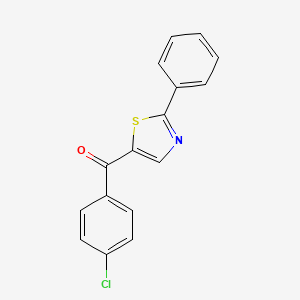
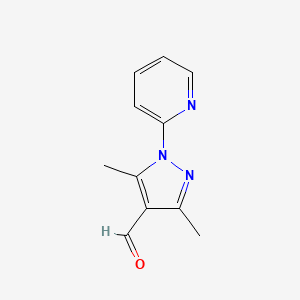
![3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3038085.png)
